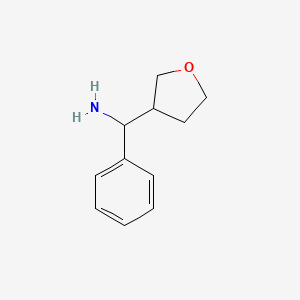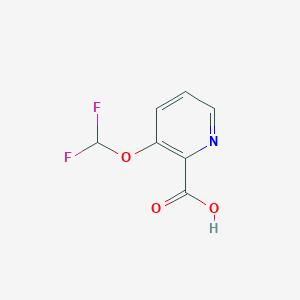
3-(Difluoromethoxy)picolinic acid
Descripción general
Descripción
“3-(Difluoromethoxy)picolinic acid” is a compound with the molecular formula C7H5F2NO3 . It is a derivative of picolinic acid . The compound is used in various fields of research, including agricultural and pharmaceutical.
Synthesis Analysis
The synthesis of “3-(Difluoromethoxy)picolinic acid” and its derivatives is a topic of ongoing research . The azidotrifluoromethoxylation of styrenes is one example of a synergistic trifluoromethoxylation reaction using silver and photoredox catalysis .
Molecular Structure Analysis
The molecular structure of “3-(Difluoromethoxy)picolinic acid” consists of a picolinic acid core with a difluoromethoxy group attached . The compound has a molecular weight of 189.12 g/mol .
Aplicaciones Científicas De Investigación
Drug Development
3-(Difluoromethoxy)picolinic acid: has shown potential in the field of drug development, particularly as an anti-infective and immunomodulator. It plays a crucial role in zinc transport, which is vital for the function of zinc finger proteins (ZFPs). These proteins are involved in viral replication and packaging, as well as normal cell homeostatic functions . The compound’s ability to disrupt ZFPs’ structure and function makes it a candidate for antiviral drugs against diseases like acne vulgaris, herpes, and other viral infections.
Agriculture
In agriculture, picolinic acid derivatives, including 3-(Difluoromethoxy)picolinic acid , are used as herbicides to manage broadleaf weeds, especially in rangelands and pastures . They are generally considered non-toxic to mammals, birds, fish, and invertebrates, making them environmentally friendly options for weed control.
Materials Science
The compound’s derivatives are utilized in materials science for the design and synthesis of novel herbicides with potent activity. They serve as lead structures in the discovery of synthetic auxin herbicides, which are crucial for efficient weed management . This application is significant for maintaining crop health and yield.
Biomedical Research
3-(Difluoromethoxy)picolinic acid: is explored in biomedical research for its anticancer properties. Studies have investigated its derivatives for in vitro anticancer activities against lung cancer cells, providing a structural basis for the development of new cancer therapies .
Electronic Materials
In the realm of electronic materials, picolinic acid and its derivatives are being studied for their potential use in creating more efficient and energy-saving devices. The unique properties of these compounds can lead to advancements in the production of devices with high efficiency and low energy demand.
Energy Materials
The applications of 3-(Difluoromethoxy)picolinic acid extend to energy materials, where it contributes to the development of nanomaterials for energy saving. Its derivatives are part of the ongoing research to create materials that can improve the efficiency of energy conversion and storage systems .
Mecanismo De Acción
Target of Action
3-(Difluoromethoxy)picolinic acid is a derivative of picolinic acid, which is a pyridine carboxylate metabolite of tryptophan . The primary targets of this compound are zinc finger proteins (ZFPs) . ZFPs play a crucial role in various biological processes, including viral replication and packaging, as well as normal cell homeostatic functions .
Mode of Action
The compound works by binding to ZFPs , which leads to a change in their structures and disrupts zinc binding, thereby inhibiting their function . This interaction with ZFPs is the key to its anti-infective and immunomodulatory properties .
Biochemical Pathways
The compound affects the biochemical pathways involving ZFPs. By disrupting the function of ZFPs, it can inhibit viral replication and packaging . It’s also suggested that the compound might be involved in the TGF-β1-induced epithelial–mesenchymal transformation (EMT) pathway, which plays a significant role in fibrosis .
Pharmacokinetics
Picolinic acid, from which this compound is derived, is produced in the body on a daily basis through the breakdown of tryptophan . More research is needed to understand the ADME properties of 3-(Difluoromethoxy)picolinic acid and their impact on its bioavailability.
Result of Action
The compound’s action results in the inhibition of ZFPs, leading to the disruption of viral replication and packaging . This makes it an effective anti-viral agent, as demonstrated in vitro and in vivo . It may also have potential therapeutic effects against conditions like acne vulgaris, herpes, and other viral infections .
Safety and Hazards
The safety data sheet for “3-(Difluoromethoxy)picolinic acid” indicates that the compound should be handled with care. It should be kept away from heat, sparks, open flames, and hot surfaces. Contact with skin and eyes should be avoided. In case of accidental release, the area should be ventilated until material pick up is complete .
Propiedades
IUPAC Name |
3-(difluoromethoxy)pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2NO3/c8-7(9)13-4-2-1-3-10-5(4)6(11)12/h1-3,7H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJWOCKIDOISONA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(=O)O)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1211541-12-6 | |
| Record name | 3-(difluoromethoxy)pyridine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,6-Dibromo-4,4-dihexyl-4H-cyclopenta[1,2-b:5,4-b']dithiophene](/img/structure/B1427793.png)
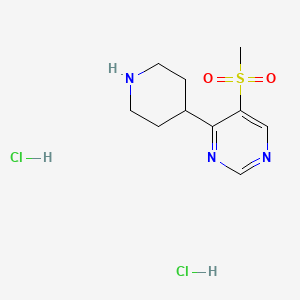
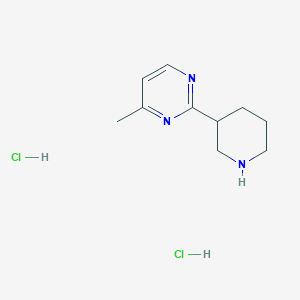
![1-Methyl-3-pyrrolidin-3-yl-1H-pyrazolo[3,4-b]pyridine dihydrochloride](/img/structure/B1427798.png)
![7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-8-carbonitrile](/img/structure/B1427799.png)
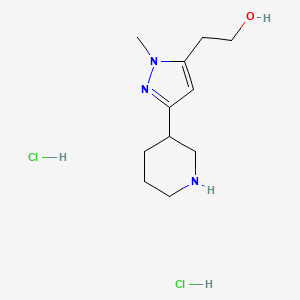
![(5-chloro-6-iodo-1H-pyrrolo[2,3-b]pyridin-4-yl)methanol](/img/structure/B1427803.png)


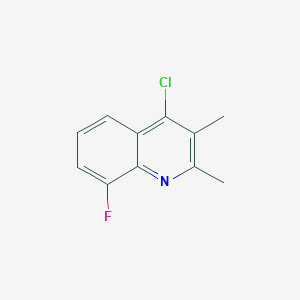

![8-(Pyridin-2-yl)-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B1427814.png)

